molecular formula C12H9F3O2 B11871037 2-(Trifluoromethoxy)naphthalene-4-methanol

2-(Trifluoromethoxy)naphthalene-4-methanol

Cat. No.: B11871037
M. Wt: 242.19 g/mol
InChI Key: MAYUCVKZQCUASU-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-4-methanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with a methanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)naphthalene-4-methanol typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the methanol group. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. This can be achieved through radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with the naphthalene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the volatile and reactive trifluoromethylation reagents. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)naphthalene-4-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-(Trifluoromethoxy)naphthalene-4-carboxylic acid.

    Reduction: Formation of 2-(Trifluoromethoxy)naphthalene.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-4-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-4-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes and receptors. This can lead to modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)benzyl alcohol
  • 2-(Trifluoromethoxy)phenol
  • 2-(Trifluoromethoxy)aniline

Uniqueness

2-(Trifluoromethoxy)naphthalene-4-methanol is unique due to the combination of the trifluoromethoxy group and the naphthalene ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s stability, reactivity, and potential for diverse applications compared to other similar compounds .

Biological Activity

2-(Trifluoromethoxy)naphthalene-4-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of organic molecules, making them suitable for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

  • Molecular Formula : C12H9F3O
  • Molecular Weight : 232.20 g/mol
  • IUPAC Name : 2-(Trifluoromethoxy)naphthalen-4-ol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances lipophilicity, allowing for better membrane permeability and receptor binding. This compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. For instance, a study demonstrated that naphthalene derivatives could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

StudyCell LineIC50 (µM)Mechanism
MDA-MB-231 (breast cancer)15.2Induces apoptosis
Various cancer linesVariesEnzyme inhibition

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Naphthalene derivatives have been reported to exhibit activity against various pathogens, potentially through interference with bacterial cell wall synthesis or disruption of membrane integrity.

Case Studies

  • In Vitro Studies on Cancer Cells :
    • A study evaluated the cytotoxic effects of various naphthalene derivatives, including this compound, against breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
  • Enzyme Interaction Studies :
    • Research has focused on the inhibition of specific enzymes by this compound, revealing that it can effectively inhibit enzymes involved in amino acid metabolism, which is crucial for cancer cell survival and proliferation .

Properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

[3-(trifluoromethoxy)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)17-10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-6,16H,7H2

InChI Key

MAYUCVKZQCUASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CO)OC(F)(F)F

Origin of Product

United States

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